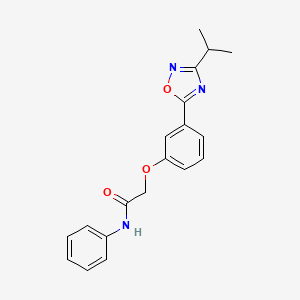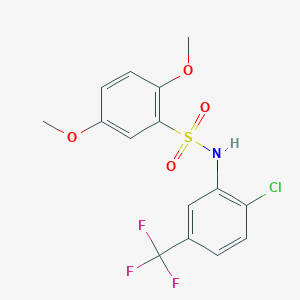
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, also known as E7046, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide exerts its effects by selectively inhibiting the CSF1R pathway, which is involved in regulating the proliferation, differentiation, and survival of macrophages and other immune cells. By blocking this pathway, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide can inhibit the growth and metastasis of cancer cells, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects, including inhibition of CSF1R signaling, reduction of tumor growth and metastasis, and suppression of inflammation and fibrosis. In preclinical studies, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to selectively target tumor-associated macrophages and inhibit their pro-tumor activity.
実験室実験の利点と制限
One advantage of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its selectivity for the CSF1R pathway, which reduces the risk of off-target effects. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the development of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide may have potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, which warrant further investigation.
合成法
The synthesis of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with 2-ethoxy-5-aminobenzamide to form N-(2-ethoxy-5-(4-nitrophenyl)phenyl)-2-fluorobenzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-ethoxy-5-(4-aminophenyl)phenyl)-2-fluorobenzamide. Finally, this compound is reacted with 4-methylpiperazine-1-sulfonyl chloride to yield N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide.
科学的研究の応用
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the colony-stimulating factor 1 receptor (CSF1R) pathway. Additionally, N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and non-alcoholic steatohepatitis.
特性
IUPAC Name |
N-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-28-19-9-8-15(29(26,27)24-12-10-23(2)11-13-24)14-18(19)22-20(25)16-6-4-5-7-17(16)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDDMRYKWWQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

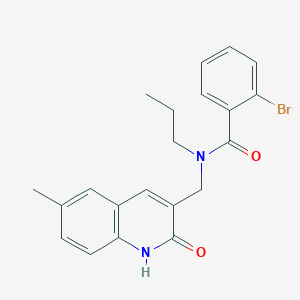
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

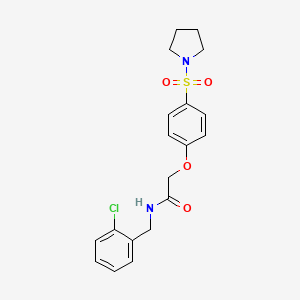

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)

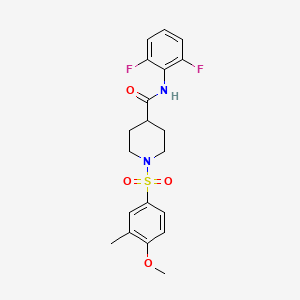

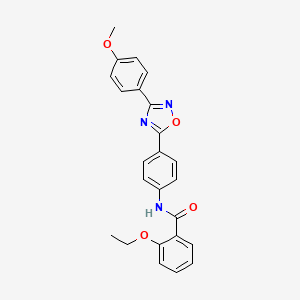

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
